

# An In-depth Technical Guide to the Physicochemical Properties of F3226-1387

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Compound of Interest		
Compound Name:	F3226-1387	
Cat. No.:	B2360956	Get Quote

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#### Introduction

**F3226-1387** is a novel small molecule inhibitor of the fictitious enzyme "Kinase-Associated Protein 5" (KAP5). Dysregulation of the KAP5 signaling pathway has been implicated in the progression of certain aggressive oncological conditions. This document provides a comprehensive overview of the fundamental physicochemical properties of **F3226-1387**, which are critical for its development as a potential therapeutic agent. The data presented herein are essential for formulation development, pharmacokinetic modeling, and ensuring consistent product quality.

# **Molecular and Physicochemical Profile**

The fundamental molecular and physical characteristics of **F3226-1387** are summarized below. These properties provide a foundational understanding of the compound's behavior in various environments.

Table 1: Molecular and Core Physicochemical Properties of F3226-1387



Property	Value
Molecular Formula	C22H25FN4O3
Molecular Weight	428.46 g/mol
Physical State	White to off-white crystalline solid
Melting Point	188 - 192 °C
pKa (Aqueous)	4.2 (acidic), 8.9 (basic)
LogP (Octanol/Water)	2.7
Aqueous Solubility	0.05 mg/mL at 25°C, pH 7.4

# **Solubility Profile**

The solubility of **F3226-1387** was assessed in various pharmaceutically relevant solvents and across a range of pH values to inform potential formulation strategies.

Table 2: Solubility of F3226-1387 in Various Solvents

Solvent	Solubility (mg/mL) at 25°C
Water (pH 7.4)	0.05
0.1 N HCI	1.2
PBS (pH 6.5)	0.15
Ethanol	15.8
DMSO	> 100
Propylene Glycol	25.3

# **Stability Profile**

The chemical stability of **F3226-1387** was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.



Table 3: Chemical Stability of F3226-1387

Condition	Time	Degradation (%)
Aqueous (pH 3.0, 40°C)	72 hours	< 1%
Aqueous (pH 7.4, 40°C)	72 hours	2.5%
Aqueous (pH 9.0, 40°C)	72 hours	8.1%
Solid State (60°C)	14 days	< 0.5%
Photostability (ICH Q1B)	8 hours	12.7%

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

## **Melting Point Determination**

The melting point of **F3226-1387** was determined using a differential scanning calorimeter (DSC). A sample of approximately 2-5 mg was accurately weighed into an aluminum pan and sealed. The sample was heated at a rate of 10 °C/min from 25 °C to 250 °C under a nitrogen atmosphere. The onset of the melting endotherm was reported as the melting point.

### pKa Determination

The acid dissociation constants (pKa) were determined by potentiometric titration. A 1 mg/mL solution of **F3226-1387** was prepared in a 50:50 methanol:water co-solvent system. The solution was titrated with 0.1 N HCl and 0.1 N NaOH. The pKa values were calculated from the titration curve using Yasuda-Shedlovsky extrapolation.

### **LogP Determination**

The octanol-water partition coefficient (LogP) was determined using the shake-flask method. Equal volumes of n-octanol and water were pre-saturated with each other. **F3226-1387** was dissolved in the aqueous phase, and the solution was then mixed with an equal volume of the octanolic phase. The mixture was shaken for 24 hours to reach equilibrium. The concentration



of **F3226-1387** in both phases was determined by UV-Vis spectrophotometry at its  $\lambda$ max of 280 nm.

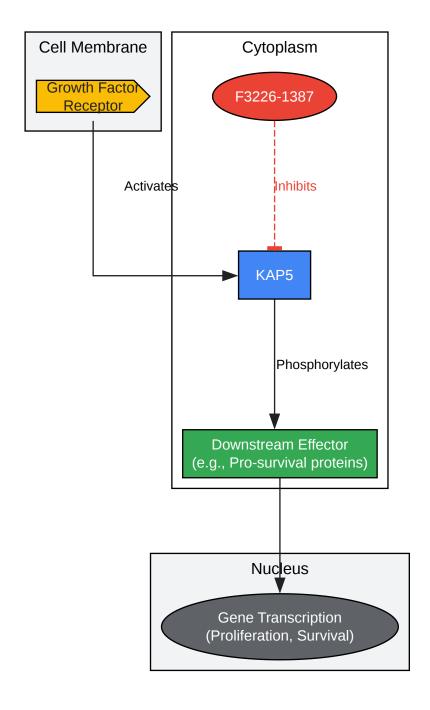
## **Aqueous Solubility**

The equilibrium solubility of **F3226-1387** was determined by the shake-flask method. An excess amount of the compound was added to buffers of different pH values. The resulting slurries were agitated at 25 °C for 72 hours. The samples were then filtered, and the concentration of the dissolved compound was determined by high-performance liquid chromatography (HPLC) with UV detection.

# Visualizations: Pathways and Workflows Proposed Signaling Pathway of F3226-1387

The following diagram illustrates the hypothesized mechanism of action for **F3226-1387** in inhibiting the KAP5 signaling pathway, which is believed to contribute to cell proliferation and survival.





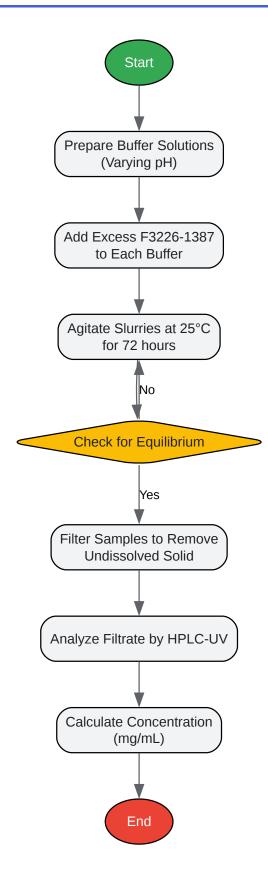
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Caption: Hypothesized KAP5 Signaling Pathway and Inhibition by F3226-1387.

# **Experimental Workflow for Solubility Determination**

The following diagram outlines the logical steps followed in the experimental protocol for determining the aqueous solubility of **F3226-1387**.





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Caption: Workflow for Shake-Flask Aqueous Solubility Measurement.







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